Ketorfanol
Overview
Description
Ketorfanol, also known as ketorphanol, is an opioid analgesic belonging to the morphinan family. It is a 17-cycloalkylmethyl derivative of morphinan and is structurally related to butorphanol, cyclorphan, oxilorphan, proxorphan, and xorphanol. This compound was found to possess potent antiwrithing activity in animal assays but was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ketorfanol involves a series of steps starting from simple and commercially available precursors. One notable method is the asymmetric synthesis of ent-ketorfanol via a rhodium-catalyzed intramolecular C–H alkenylation and highly torquoselective 6π-electrocyclization cascade. This method provides a fused bicyclic 1,2-dihydropyridine as a key intermediate .
Industrial Production Methods: this compound is a semisynthetic opioid that was previously derived from morphine or naltrexone. The synthesis involves eleven steps and achieves a 9% overall yield without the need for opiate modification .
Chemical Reactions Analysis
Types of Reactions: Ketorfanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Introduction of different substituents on the morphinan ring.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol-acetic acid mixture at room temperature.
Substitution: Palladium-catalyzed reactions using PdCl2(MeCN)2 and XPhos in tetrahydrofuran (THF) at elevated temperatures.
Major Products: The major products formed from these reactions include various derivatives of this compound with modifications on the morphinan ring, such as hydroxyl, ketone, and substituted derivatives .
Scientific Research Applications
Ketorfanol has several scientific research applications, including:
Chemistry: Used as a model compound for studying opioid receptor interactions and developing new synthetic methodologies.
Biology: Investigated for its potential as an analgesic with reduced dependency and tolerance compared to other opioids.
Medicine: Explored for its potent antiwrithing activity and potential use in pain management.
Industry: Utilized in the synthesis of other opioid derivatives and as a reference compound in analytical studies
Mechanism of Action
Ketorfanol exerts its effects by acting as an agonist at the κ-opioid receptor and as a partial agonist/antagonist at the μ-opioid receptor. The interaction with these receptors leads to analgesic effects by modulating pain perception pathways in the central nervous system .
Comparison with Similar Compounds
- Butorphanol
- Cyclorphan
- Oxilorphan
- Proxorphan
- Xorphanol
Comparison: Ketorfanol is unique due to its specific structural modifications, which confer potent antiwrithing activity. Unlike some of its analogs, this compound was never marketed, making it a compound of interest primarily in research settings .
Properties
IUPAC Name |
(1S,9R,10R)-17-(cyclopropylmethyl)-3-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-15-6-7-16-17-10-14-2-1-3-18(23)19(14)20(16,11-15)8-9-21(17)12-13-4-5-13/h1-3,13,16-17,23H,4-12H2/t16-,17+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMBBVGVPWUEMQ-QKLQHJQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34CC(=O)CCC3C2CC5=C4C(=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@@]23[C@@H]1[C@@H](CC4=C2C(=CC=C4)O)N(CC3)CC5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868547 | |
Record name | Ketorfanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79798-39-3 | |
Record name | Ketorfanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79798-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketorfanol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079798393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketorfanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KETORFANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z0ZXE70XL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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